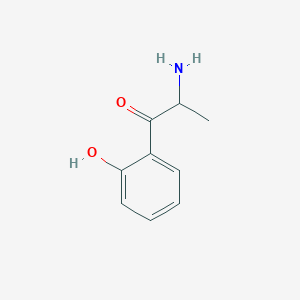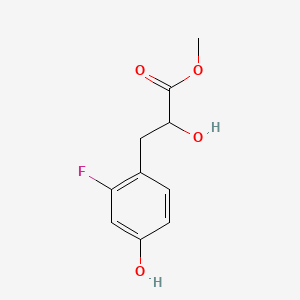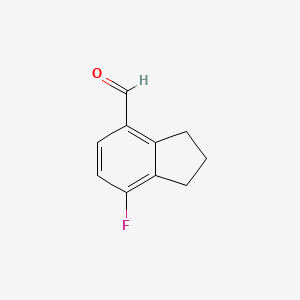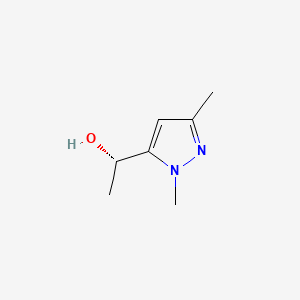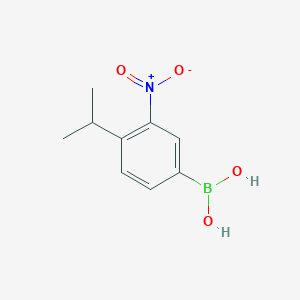
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol typically involves the following steps:
Bromination: The starting material, 3-methylphenylpropan-1-ol, undergoes bromination to introduce the bromine atom at the para position relative to the methyl group.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the benzylic position.
The reaction conditions for these steps often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine source for amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of 3-amino-3-(4-bromo-3-methylphenyl)propanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propan-1-ol or other substituted derivatives.
Applications De Recherche Scientifique
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom and methyl group can influence the compound’s binding affinity and specificity . The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol: Similar structure but with the bromine atom at the ortho position.
3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol: Similar structure but with the bromine and methyl groups swapped positions.
3-(2-Bromo-phenyl)-propan-1-ol: Lacks the amino group and has the bromine atom at the ortho position.
Uniqueness
3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in research and industry that may not be achievable with similar compounds .
Propriétés
Numéro CAS |
1270550-53-2 |
|---|---|
Formule moléculaire |
C10H14BrNO |
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
3-amino-3-(4-bromo-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3 |
Clé InChI |
UZCNMGOKVSEYSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(CCO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


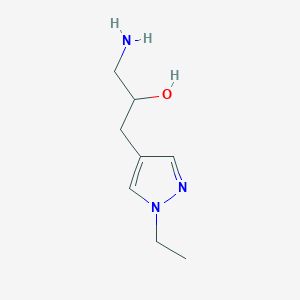
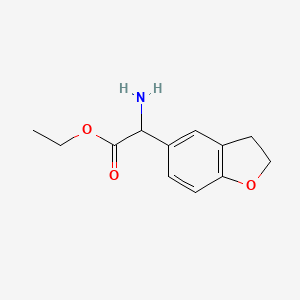
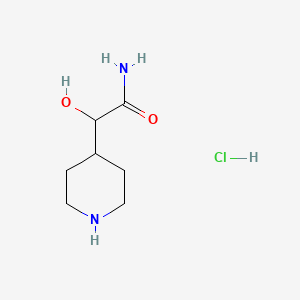
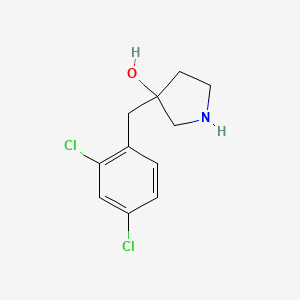
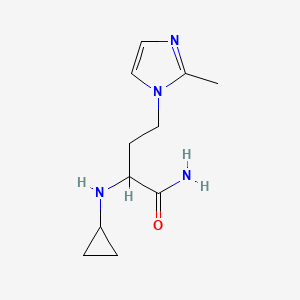


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
